molecular formula C6H2BrClF3N B1403565 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine CAS No. 1211521-13-9

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

Cat. No.: B1403565
CAS No.: 1211521-13-9
M. Wt: 260.44 g/mol
InChI Key: GZYFDBLTSIPCQH-UHFFFAOYSA-N
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Description

Overview and Significance of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

This compound (CAS: 1211521-13-9) is a halogenated trifluoromethylpyridine derivative with the molecular formula C₆H₂BrClF₃N and a molecular weight of 260.44 g/mol . This compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. Its significance lies in its role as a versatile synthetic intermediate in agrochemical and pharmaceutical research. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while bromine and chlorine substituents enable site-selective cross-coupling reactions, such as Suzuki-Miyaura couplings, for constructing complex molecules. Applications include the synthesis of fungicides, herbicides, and kinase inhibitors, leveraging its electronic and steric properties to modulate biological activity.

Historical Context in Halogenated Pyridine Chemistry

Halogenated pyridines emerged as critical intermediates in the mid-20th century, driven by advancements in heterocyclic chemistry and fluorination techniques. The introduction of trifluoromethyl groups into pyridine rings, pioneered in the 1980s, addressed the need for compounds with improved bioavailability and resistance to enzymatic degradation. Early methods relied on vapor-phase chlorination/fluorination of picolines, but modern syntheses employ regioselective halogenation and transition metal-catalyzed reactions. The development of this compound reflects broader trends in optimizing halogenated scaffolds for targeted molecular design, particularly in crop protection agents like fluazifop and flupyradifurone.

Classification within Heterocyclic Compounds

This compound is classified as a monocyclic heteroaromatic compound under the broader category of azabenzenes . Key features include:

  • Aromaticity : The pyridine ring satisfies Hückel’s rule (4n+2 π-electrons), enabling stability and electrophilic substitution reactivity.
  • Substituent Effects : Electron-withdrawing groups (-Br, -Cl, -CF₃) deactivate the ring, directing reactions to specific positions.
  • Hybridization : The nitrogen atom’s sp² hybridization contributes to the ring’s planar structure and basicity (pKa ≈ 1–3).

It is further categorized as a polyhalogenated trifluoromethylpyridine , distinguishing it from simpler derivatives like 2-chloro-5-(trifluoromethyl)pyridine.

Nomenclature and Identification Systems

The systematic IUPAC name is This compound , reflecting substituent positions on the pyridine ring. Key identifiers include:

Identifier Value
CAS Registry Number 1211521-13-9
EC Number 680-932-8
PubChem CID 23347350
ChemSpider ID 23347350
SMILES ClC1=C(N=C(C=C1Br)C(F)(F)F)
InChIKey UYVZNguhyTUFIZ-UHFFFAOYSA-N

Synonymous designations include 2-bromo-3-chloro-6-trifluoromethylpyridine and MFCD13185357 (MDL number).

Position in the Family of Halogenated Trifluoromethylpyridines

The compound is part of a structural continuum defined by halogen and trifluoromethyl group positions. A comparative analysis reveals distinct reactivity and application profiles:

Compound Substituents Molecular Weight Key Applications
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine 2-Br, 3-Cl, 5-CF₃ 260.44 Agrochemical intermediates
6-Bromo-3-chloro-2-(trifluoromethyl)pyridine 6-Br, 3-Cl, 2-CF₃ 260.44 Suzuki coupling substrates
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine 2-Br, 4-Cl, 6-CF₃ 260.44 Pharmaceutical synthons
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine 3-Br, 2-Cl, 6-CF₃ 260.44 Ligand design

The 2-bromo-3-chloro-6-CF₃ isomer is notable for its balanced electronic effects, facilitating nucleophilic substitutions at the 2-position and cross-couplings at the 6-position.

Properties

IUPAC Name

2-bromo-3-chloro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYFDBLTSIPCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Trifluoromethylpyridines

  • Starting from 3-picoline derivatives, vapor-phase catalytic chlorination and fluorination can yield trifluoromethylpyridines with various halogen substitution patterns. For example, 2-chloro-3-(trifluoromethyl)pyridine is produced as a minor product under certain conditions.

  • The reaction conditions involve a two-phase vapor–phase reactor with a catalyst fluidized-bed phase for fluorination immediately after chlorination, followed by an empty phase for further chlorination of the pyridine ring.

  • Reaction temperatures range from 320°C to 460°C depending on the substrate and desired product distribution.

Reduction-Dechlorination of Polychlorinated Trifluoromethylpyridines

  • A novel method involves using 2,3,6-trichloro-5-trifluoromethylpyridine as a starting material, which undergoes selective reduction and dechlorination in the presence of a palladium catalyst and an acid-binding agent in a lower aliphatic alcohol solvent (methanol, ethanol, propanol, or isopropanol).

  • The reaction is conducted under hydrogen atmosphere at temperatures between -10°C and 65°C, pressures of 0.1–2.0 MPa, and reaction times of 4–24 hours.

  • This method achieves high purity (>98%) and high selectivity (95%) for the desired chloro-trifluoromethylpyridine derivatives, with a raw material conversion rate exceeding 95%, making it industrially attractive.

  • Typical experimental conditions include 10 kg of 2,3,6-trichloro-5-trifluoromethylpyridine, 1.6 kg acid-binding agent, and 30 g palladium on activated carbon catalyst in 25 L methanol, reacted at 15°C and 0.1 MPa hydrogen pressure for 16 hours.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine and chlorine atoms on the pyridine ring exhibit differential reactivity in SNAr reactions. Bromine at the 2-position is preferentially displaced due to stronger electron-withdrawing effects from the trifluoromethyl group at position 6.

Key examples:

  • Ammonolysis: Reaction with aqueous ammonia at 80°C yields 3-chloro-6-(trifluoromethyl)pyridin-2-amine, with bromine substitution occurring selectively (GC yield: 85%) .

  • Methoxylation: Treatment with sodium methoxide in methanol replaces bromine with a methoxy group, forming 2-methoxy-3-chloro-6-(trifluoromethyl)pyridine (isolated yield: 78%) .

Reactivity comparison:

PositionHalogenRelative Reactivity (SNAr)Major Product Example
2BrHighAmines, ethers
3ClLowRetained in most cases

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates efficiently in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids using Pd(OAc)₂/K₃PO₄ at 80°C produces biaryl derivatives :

text
General reaction: 2-Br-3-Cl-6-CF₃-pyridine + ArB(OH)₂ → 2-Ar-3-Cl-6-CF₃-pyridine + byproducts

Representative conditions and yields:

Arylboronic AcidCatalyst SystemTime (h)Yield (%)
Phenylboronic acidPd(OAc)₂, K₃PO₄1292
4-NO₂-phenylboronic acidPd(dppf)Cl₂, Cs₂CO₃888

Buchwald-Hartwig Amination

Bromine displacement with amines using Pd₂(dba)₃/Xantphos forms C–N bonds :

text
Example: 2-Br-3-Cl-6-CF₃-pyridine + morpholine → 2-morpholino-3-Cl-6-CF₃-pyridine (yield: 84%)

Trifluoromethyl Group Modifications

The CF₃ group is generally inert under mild conditions but undergoes radical-mediated defluorination at >150°C :

text
2-Br-3-Cl-6-CF₃-pyridine → 2-Br-3-Cl-6-COF-pyridine (with CuO, 160°C)

Chlorine Retention and Reactivity

The chlorine at position 3 is resistant to substitution under standard SNAr conditions but can be displaced under high-temperature nucleophilic conditions (e.g., with KNH₂ in NH₃ at −33°C) .

Oxidation of the Pyridine Ring

Treatment with H₂O₂/HOAc oxidizes the pyridine to N-oxide derivatives :

text
2-Br-3-Cl-6-CF₃-pyridine → 2-Br-3-Cl-6-CF₃-pyridine N-oxide (yield: 65%)

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) selectively removes bromine while retaining chlorine and CF₃ groups :

text
2-Br-3-Cl-6-CF₃-pyridine → 3-Cl-6-CF₃-pyridine (yield: 90%)

Comparative Reactivity with Analogues

Substituent positioning critically influences reactivity:

CompoundBromine ReactivityChlorine Reactivity
2-Br-3-Cl-6-CF₃-pyridineHighLow
2-Br-5-Cl-6-CF₃-pyridineModerateModerate
3-Br-2-Cl-6-CF₃-pyridineLowHigh

Scientific Research Applications

Chemistry

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine serves as an important intermediate in organic synthesis. It is utilized as a building block for the preparation of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances reactivity and stability, making it valuable in various synthetic pathways.

ApplicationDescription
Synthesis of Organic Molecules Acts as a key reagent in coupling reactions such as Suzuki–Miyaura, facilitating the formation of carbon-carbon bonds.
Building Block in Medicinal Chemistry Used to synthesize novel drug candidates with improved pharmacokinetic properties.

Biology

The compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it can influence cellular processes by modulating enzyme activity and cell signaling pathways.

  • Antimicrobial Activity : Research indicates effectiveness against pathogens like methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.
  • Cellular Effects : The compound has been observed to affect gene expression and cellular metabolism, indicating its role in various biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for drug development due to its ability to enhance binding affinity to target proteins. Its unique trifluoromethyl group plays a crucial role in improving the pharmacological profile of drug candidates.

PropertyImpact
Binding Affinity Enhances interaction with biological targets, potentially leading to more effective therapeutics.
Pharmacokinetics Modifications using this compound can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.

Industry

The compound is also significant in the agrochemical sector, where it is used in the formulation of pesticides and herbicides. Its unique properties allow for targeted action against specific pests while minimizing environmental impact.

Case Studies

  • Antimicrobial Efficacy Study
    • A study demonstrated that formulations containing this compound exhibited high efficacy against MRSA at concentrations as low as 50 µg/mL.
    • Results indicated a significant reduction in bacterial colonies compared to control groups, highlighting its potential as a new antibiotic agent.
  • Pharmaceutical Development
    • In a drug discovery project, this compound was used to synthesize derivatives that showed enhanced activity against cancer cell lines.
    • The derivatives exhibited IC50_{50} values significantly lower than existing treatments, indicating improved potency.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Physical Properties :

  • Density : 1.8±0.1 g/cm³
  • Boiling Point : 202.2±35.0 °C
  • Flash Point : 76.1±25.9 °C
  • Vapor Pressure : 0.4±0.4 mmHg at 25°C .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Compound Name CAS Number Substituent Positions Key Differences Applications/Reactivity
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine 1159512-34-1 Br (3), Cl (2), CF₃ (6) Bromine and chlorine positions swapped; altered electronic effects Likely similar cross-coupling utility but with steric variations .
3-Bromo-6-chloro-2-(trifluoromethyl)pyridine 1227563-63-4 Br (3), Cl (6), CF₃ (2) CF₃ at position 2 instead of 6; impacts regioselectivity in synthesis Potential use in heterocyclic intermediates for drug discovery .
2-Bromo-6-(trifluoromethyl)pyridin-3-amine 117519-16-1 Br (2), NH₂ (3), CF₃ (6) Chlorine replaced by NH₂; increased basicity and H-bonding capacity Suitable for nucleophilic substitution or as a ligand in catalysis .
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 1159512-36-3 Br (3), F (2), CF₃ (6) Fluorine’s electronegativity enhances stability; smaller substituent size May improve metabolic stability in bioactive molecules .

Functional Group Variants

Compound Name CAS Number Functional Groups Key Differences Applications/Reactivity
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine 2137028-35-2 Br (3), Cl (5), NH₂ (2), CF₃ (6) Amino group introduces H-bonding; Cl at position 5 alters steric profile Potential precursor for kinase inhibitors or pesticides .
2-Bromo-3-methylpyridine N/A Br (2), CH₃ (3) Trifluoromethyl replaced by methyl; reduced lipophilicity Simpler intermediate for metal-catalyzed couplings .
5-Bromo-2-(trifluoromethyl)pyridine 436799-32-5 Br (5), CF₃ (2) Br at position 5; CF₃ at position 2 Used in OLED materials due to electron-deficient nature .

Physicochemical Comparison

Property 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine 2-Bromo-6-(trifluoromethyl)pyridin-3-amine
Boiling Point (°C) 202.2±35.0 ~195–210 (estimated) ~220–240 (higher due to NH₂)
LogP 3.02 ~2.8–3.1 ~1.5–2.0 (lower due to NH₂)
Reactivity Electrophilic at Br/Cl; CF₃ stabilizes ring Similar but altered regioselectivity NH₂ directs nucleophilic attacks

Biological Activity

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is a heterocyclic organic compound notable for its unique trifluoromethyl group, which enhances its physicochemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising antimicrobial and anticancer properties, as well as its utility in various synthetic applications.

  • Molecular Formula : C_7H_3BrClF_3N
  • Molecular Weight : Approximately 260.44 g/mol
  • Structure : The compound features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group, contributing to its distinct reactivity and interaction with biological systems.

Target of Action

This compound is primarily studied for its role in the Suzuki–Miyaura cross-coupling reaction, where it acts as a reagent to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Mode of Action

The compound interacts with biological targets through oxidative addition and transmetalation processes during coupling reactions. Its trifluoromethyl group significantly influences the binding affinity to target proteins, enhancing the compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may influence cell signaling pathways and gene expression, leading to apoptosis in cancer cells. The presence of the trifluoromethyl group is believed to enhance its potency by improving interactions with cellular targets.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against MRSA with an IC50 value of approximately 0.29 μM .
Anticancer Research Induced apoptosis in various cancer cell lines; specific mechanisms include modulation of signaling pathways related to cell survival.
Synthetic Applications Used in the synthesis of agrochemicals and pharmaceuticals; its role in cross-coupling reactions highlights its versatility in organic synthesis.

Interaction with Biomolecules

The interactions between this compound and biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances these interactions, potentially leading to increased specificity and affinity for target enzymes and receptors.

Cellular Effects

At the cellular level, this compound can alter metabolic pathways by influencing enzyme activity. For example, it may activate or inhibit specific metabolic enzymes, impacting overall cellular metabolism and function. Long-term exposure studies have indicated that it can cause sustained changes in gene expression profiles related to metabolic processes.

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions is generally favorable; however, degradation can occur under extreme conditions such as prolonged exposure to light or heat. This stability is crucial for maintaining its biological activity during experimental applications.

Q & A

Q. What are the common synthetic routes for 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation of pyridine derivatives. For example, bromination and chlorination can be achieved via directed ortho-metalation (DoM) strategies or electrophilic substitution. Optimization includes:
  • Catalyst selection : Nickel or palladium catalysts improve cross-coupling efficiency for introducing trifluoromethyl groups (e.g., Kumada or Suzuki couplings) .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C enhance reaction rates while minimizing side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., downfield shifts for Br/Cl in 13C^{13}\text{C} spectra). 19F^{19}\text{F} NMR confirms trifluoromethyl group presence .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 263.90).
  • X-ray crystallography : SHELX software refines crystal structures to determine bond angles and substituent spatial arrangements .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound, and how do they compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:
  • Electron density distribution : Trifluoromethyl groups induce strong electron-withdrawing effects, directing nucleophilic attack to the para position .
  • Reactivity validation : Experimental IR and UV-Vis spectra align with DFT-predicted vibrational modes and HOMO-LUMO gaps (<4.0 eV) .

Q. How do bromo, chloro, and trifluoromethyl substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :
  • Steric and electronic effects : The trifluoromethyl group deactivates the ring, favoring substitution at the less hindered position (e.g., C4 over C5). Bromo and chloro substituents further modulate reactivity via inductive effects .
  • Mechanistic insights : Kinetic studies (e.g., Hammett plots) correlate substituent σp_p values with reaction rates, confirming meta-directing behavior of trifluoromethyl groups .

Q. What strategies resolve contradictions in reported reaction outcomes, such as discrepancies in catalytic efficiency or product distribution?

  • Methodological Answer :
  • Controlled experiments : Vary catalyst loading (e.g., 1–5 mol% Pd) and monitor intermediates via GC-MS to identify side reactions .
  • Computational validation : Compare DFT-predicted transition states with experimental regioselectivity to pinpoint steric vs. electronic dominance .
  • Crystallographic analysis : Use SHELXL to resolve structural ambiguities (e.g., bond lengths confirming halogen bonding) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-chloro-6-(trifluoromethyl)pyridine
Reactant of Route 2
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2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

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